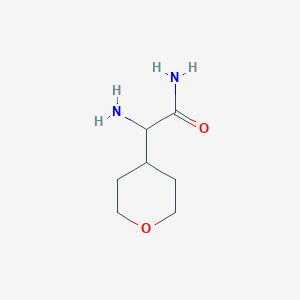
2-Amino-2-(oxan-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(oxan-4-yl)acetamide is a chemical compound with the molecular formula C₇H₁₄N₂O₂ It is characterized by the presence of an amino group and an oxan-4-yl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(oxan-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of oxan-4-ylamine with chloroacetamide under controlled conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(oxan-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl acetamide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl acetamide derivatives, while substitution reactions can produce a variety of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(oxan-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The amino group and oxan-4-yl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetamide
- 2-Amino-2-(oxan-4-yl)acetamide hydrochloride
- 2-Amino-2-(tetrahydro-2H-thiopyran-4-yl)acetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxan-4-yl group differentiates it from other similar compounds, influencing its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse research fields highlight its significance.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-amino-2-(oxan-4-yl)acetamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI-Schlüssel |
LSYHYRZLEVTRSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
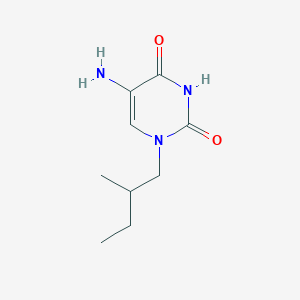
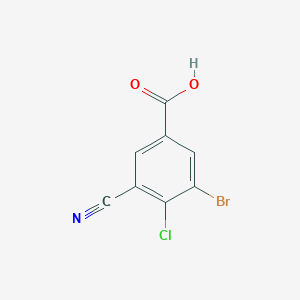
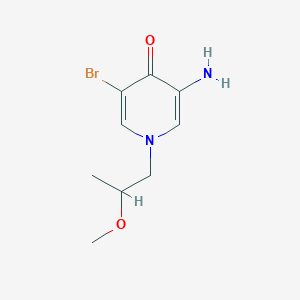

![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)
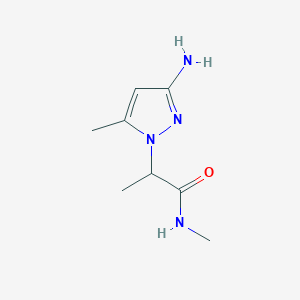
![1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)
![tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B13067168.png)

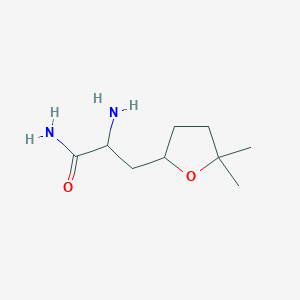

![4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13067186.png)
